
4-(6-Chlor-2-methylpyrimidin-4-yl)morpholin
Übersicht
Beschreibung
4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine, also known as 4-CMM, is a novel synthetic compound that has recently been studied for its potential applications in scientific research. 4-CMM is a small molecule that can be used as a ligand to bind to biological targets such as proteins, enzymes, and receptors. This compound has been found to have a wide range of biochemical and physiological effects, and is being explored for its potential to be used in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Synthese
Diese Verbindung dient als Zwischenprodukt bei der Synthese verschiedener Pharmazeutika. Ihre Struktur ist für Modifikationen geeignet, die zur Entwicklung von Medikamenten mit verschiedenen therapeutischen Wirkungen führen können. So ist beispielsweise die Verwendung bei der Herstellung von Molekülen mit potenzieller antimikrobieller, antimykotischer und antiparasitärer Aktivität von großem Interesse .
Agrochemische Zwischenprodukte
In der Landwirtschaft kann 4-(6-Chlor-2-methylpyrimidin-4-yl)morpholin zur Synthese von Verbindungen verwendet werden, die Nutzpflanzen vor Schädlingen und Krankheiten schützen. Seine Rolle bei der Produktion von Agrochemikalien ist entscheidend für die Steigerung des Ernteertrags und der Qualität .
Materialwissenschaften
Der Morpholinring, der in der Verbindung vorhanden ist, bietet ein Gerüst für die Entwicklung von Materialien mit spezifischen Eigenschaften. Forscher können dieses Merkmal nutzen, um neue Materialien mit Anwendungen in verschiedenen Branchen zu entwickeln, darunter Elektronik und Beschichtungen .
Biologische Chemie
Aufgrund ihrer strukturellen Ähnlichkeit mit Pyrimidinbasen in DNA und RNA kann diese Verbindung in biologischen Studien verwendet werden, um die Wechselwirkungen und Funktionen von genetischem Material zu verstehen. Sie kann auch als Baustein für die Konstruktion von Molekülen dienen, die mit DNA oder RNA interagieren .
Analytische Chemie
Als Standard- oder Referenzverbindung in der analytischen Chemie kann This compound bei der Kalibrierung von Instrumenten und der Entwicklung von analytischen Methoden zur Detektion ähnlicher Strukturen in komplexen Gemischen helfen .
Chemieunterricht
In Bildungseinrichtungen kann diese Verbindung verwendet werden, um verschiedene chemische Reaktionen und Synthesetechniken zu demonstrieren. Sie bietet ein praktisches Beispiel für Studenten, um mehr über die heterocyclische Chemie und die Bedeutung von stickstoffhaltigen Verbindungen zu lernen .
Arzneimittelähnlichkeit und ADME-Tox-Studien
Die Struktur der Verbindung ist vorteilhaft für die Untersuchung der Arzneimittelähnlichkeit und der ADME-Tox-Eigenschaften (Absorption, Distribution, Metabolismus, Exkretion und Toxizität). Forscher können die Verbindung modifizieren, um ihre pharmakokinetischen Profile zu verbessern und die Toxizität zu reduzieren, was für die Medikamentenentwicklung unerlässlich ist .
Synthese heterocyclischer Verbindungen
Heterocyclische Verbindungen sind ein Eckpfeiler der pharmazeutischen Chemie. This compound kann zur Synthese einer Vielzahl heterocyclischer Verbindungen verwendet werden, die entscheidend für die Entdeckung neuer Medikamente mit verschiedenen pharmakologischen Aktivitäten sind .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine is the lysosome , a subcellular organelle that maintains cellular homeostasis . The compound acts as a small-molecule lysosomal pH modulator .
Mode of Action
4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine interacts with its target by facilitating the transmembrane transport of chloride anions . This action serves as a mobile carrier across vesicular and cellular phospholipid membranes . The compound is capable of specifically alkalizing liposomes, disrupting the homeostasis of lysosomal pH, and inactivating the lysosomal Cathepsin B enzyme .
Biochemical Pathways
The compound affects the lysosomal pH regulation pathway . By facilitating the transmembrane transport of chloride anions, it disrupts the homeostasis of lysosomal pH . This disruption leads to the inactivation of the lysosomal Cathepsin B enzyme, which usually exerts maximal activity in an acidic environment .
Pharmacokinetics
Its ability to cross cellular and vesicular phospholipid membranes suggests it may have good bioavailability .
Result of Action
The result of the compound’s action is the alkalization of the lysosomal environment . This alkalization disrupts the homeostasis of lysosomal pH and inactivates the lysosomal Cathepsin B enzyme . This disruption can regulate cellular processes and potentially serve as a therapeutic strategy for lysosome-involved diseases .
Action Environment
The action of 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine is influenced by the lysosomal environment . The compound’s efficacy in alkalizing the lysosome and disrupting its pH homeostasis suggests that it may be stable and effective in the acidic environment of the lysosome . .
Biochemische Analyse
Biochemical Properties
4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, potentially inhibiting or activating their functions. For instance, it may interact with enzymes involved in nucleotide synthesis or degradation, affecting the overall metabolic pathways within the cell. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, or van der Waals forces, depending on the specific biomolecule it interacts with .
Cellular Effects
The effects of 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it may inhibit certain signaling pathways that are crucial for cell proliferation, leading to reduced cell growth. Additionally, 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine can impact gene expression by binding to transcription factors or other regulatory proteins, thereby altering the transcription of specific genes .
Molecular Mechanism
At the molecular level, 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions. This binding can result in changes in enzyme activity, either by blocking the active site or inducing conformational changes that affect the enzyme’s function. Additionally, 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The effects of 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine can change over time in laboratory settings. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. In vitro studies have shown that 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine can remain stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in cumulative effects on cellular function, including alterations in cell growth, metabolism, and gene expression .
Dosage Effects in Animal Models
The effects of 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine vary with different dosages in animal models. At lower doses, this compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function and overall physiology. Threshold effects have been observed, where a specific dosage is required to elicit a noticeable response. Additionally, high doses of 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine can result in toxic or adverse effects, including cellular damage, organ dysfunction, and other physiological disturbances .
Metabolic Pathways
4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine is involved in various metabolic pathways within the cell. It interacts with enzymes and cofactors that are crucial for nucleotide metabolism, affecting the synthesis and degradation of nucleotides. This compound can also influence metabolic flux, altering the levels of specific metabolites within the cell. These interactions can have downstream effects on cellular processes, including energy production, DNA replication, and repair .
Transport and Distribution
The transport and distribution of 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine within cells and tissues are essential for its biological activity. This compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, depending on its interactions with cellular components. The distribution of 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine can influence its efficacy and overall impact on cellular function .
Subcellular Localization
The subcellular localization of 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins, influencing gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production .
Eigenschaften
IUPAC Name |
4-(6-chloro-2-methylpyrimidin-4-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c1-7-11-8(10)6-9(12-7)13-2-4-14-5-3-13/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGDYMACJFZROW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50604052 | |
| Record name | 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50604052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22177-99-7 | |
| Record name | 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50604052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

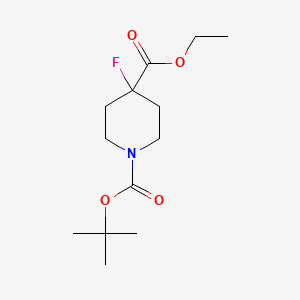
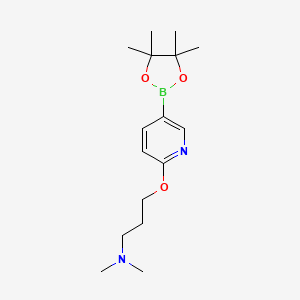

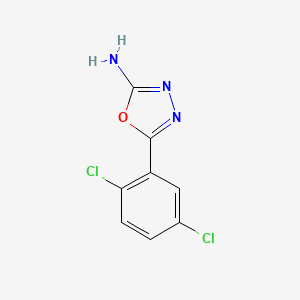
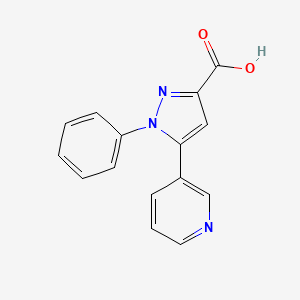
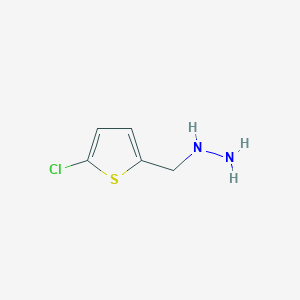
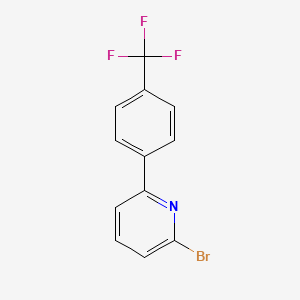


![5-Methylbenzo[d]isoxazol-3-amine](/img/structure/B1320872.png)



